![molecular formula C7H11NO2 B2455875 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one CAS No. 107904-15-4](/img/structure/B2455875.png)
4-Oxa-1-azabicyclo[3.3.1]nonan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Oxa-1-azabicyclo[3.3.1]nonan-6-one” is a chemical compound . It is a type of bicyclo nonane derivative .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in the field of organic chemistry . Various synthetic routes have been explored, including radical-based strategies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Molecular Structure Analysis
The molecular structure of this compound contains a total of 25 bonds, including 11 non-H bonds, 2 six-membered rings, 1 eight-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and diverse. For instance, a series of differently substituted 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes have been synthesized .Aplicaciones Científicas De Investigación
OBN has been studied for its potential use as a chiral building block in the synthesis of natural products and pharmaceuticals. It has also been investigated for its ability to act as a ligand for metal-catalyzed reactions. Additionally, OBN has been shown to exhibit antibacterial, antifungal, and antiviral properties.
Mecanismo De Acción
The mechanism of action of OBN is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. OBN has been shown to bind to the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a component of bacterial cell walls. By inhibiting MurB, OBN disrupts the formation of peptidoglycan and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
OBN has been found to have low toxicity and does not appear to have any significant effects on mammalian cells. However, it has been shown to have antimicrobial activity against a variety of bacteria, including both gram-positive and gram-negative strains. OBN has also been shown to exhibit antifungal and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OBN in lab experiments is its unique structure, which makes it a useful building block for the synthesis of natural products and pharmaceuticals. Additionally, OBN has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
One limitation of using OBN in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the synthesis of OBN can be challenging, requiring specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on OBN. One area of interest is the development of new antimicrobial agents based on the structure of OBN. Additionally, there is potential for the use of OBN as a chiral building block in the synthesis of natural products and pharmaceuticals. Further research is also needed to fully understand the mechanism of action of OBN and its potential applications in various scientific fields.
Métodos De Síntesis
OBN can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Ugi reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Ugi reaction involves the reaction of an isocyanide with an aldehyde or ketone, followed by the addition of an amine and an acid catalyst. The Mannich reaction involves the condensation of an aldehyde or ketone with a primary amine and a secondary amine in the presence of an acid catalyst.
Propiedades
IUPAC Name |
4-oxa-1-azabicyclo[3.3.1]nonan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-1-2-8-3-4-10-7(6)5-8/h7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWDJAQXVZKSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOC(C2)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107904-15-4 |
Source


|
| Record name | 4-oxa-1-azabicyclo[3.3.1]nonan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)
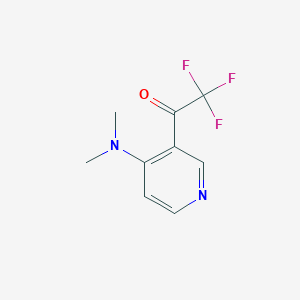


![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)
![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)
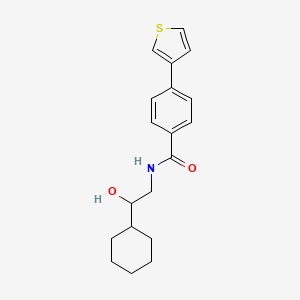
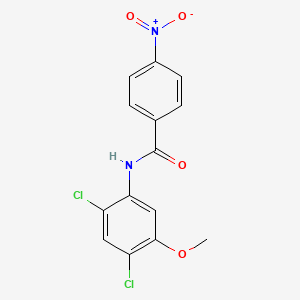
![3-[4-Amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2455806.png)
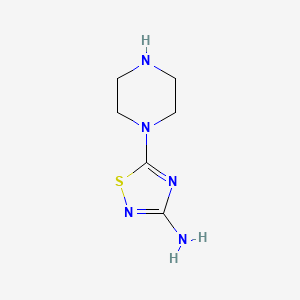
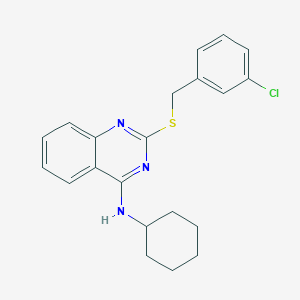
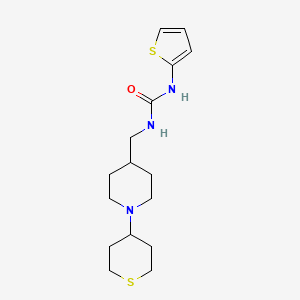
![3-Methylsulfonyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2455813.png)
![7-[(6-Chloro-2-fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2455814.png)